molecular formula C18H17ClN4O2S B2822978 N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 391918-35-7

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2822978
CAS No.: 391918-35-7
M. Wt: 388.87
InChI Key: JMKQELLOAZYMMO-UHFFFAOYSA-N
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Description

N-{[4-(3-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a 1,2,4-triazole derivative characterized by a triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a methylsulfanyl moiety. A 3-methoxybenzamide group is attached via a methylene bridge to position 3 of the triazole ring (Figure 1). 1,2,4-Triazole derivatives are widely studied for their diverse biological activities, including antifungal, antiviral, and kinase-modulating properties . The structural flexibility of the triazole scaffold allows for extensive modifications, enabling optimization of physicochemical properties and target specificity. This compound’s 3-chlorophenyl and methylsulfanyl substituents may enhance lipophilicity and binding affinity to biological targets, while the 3-methoxybenzamide group could contribute to hydrogen bonding interactions.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-25-15-8-3-5-12(9-15)17(24)20-11-16-21-22-18(26-2)23(16)14-7-4-6-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKQELLOAZYMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the 3-chlorophenyl group: This step involves the reaction of the triazole intermediate with 3-chlorobenzyl chloride under basic conditions.

    Attachment of the methylsulfanyl group: This can be done by reacting the intermediate with methylthiol in the presence of a suitable catalyst.

    Formation of the final benzamide structure: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry and other advanced techniques .

Chemical Reactions Analysis

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various studies:

  • Antifungal Activity : Research indicates that triazole derivatives, including this compound, exhibit antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity and growth inhibition .
  • Antimicrobial Properties : The presence of the chlorophenyl and methylsulfanyl groups enhances the compound's ability to interact with microbial targets, making it effective against a range of bacterial strains. Studies have demonstrated its effectiveness in inhibiting Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Research : Preliminary studies suggest that compounds with similar triazole structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival .

Agricultural Applications

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide may also find applications in agriculture:

  • Fungicides : The antifungal properties of this compound can be harnessed as a fungicide for crop protection. Its efficacy against plant pathogens can help improve crop yields and reduce losses due to fungal diseases .
  • Plant Growth Regulators : Research into triazole compounds has shown they can act as plant growth regulators by modulating phytohormone levels. This could lead to enhanced growth rates and improved resistance to environmental stressors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Structural Feature Impact on Activity
Chlorophenyl GroupEnhances antimicrobial activity
Methylsulfanyl GroupIncreases solubility and bioavailability
Triazole RingCritical for antifungal activity

Case Studies

  • Antifungal Efficacy Study : A study conducted on various triazole derivatives demonstrated that modifications to the triazole ring significantly affected antifungal potency. The specific substitution patterns, such as those present in this compound, resulted in enhanced activity against resistant fungal strains .
  • Agricultural Field Trials : Field trials evaluating the efficacy of this compound as a fungicide showed promising results in controlling powdery mildew in crops like cucumbers and tomatoes. The trials indicated a reduction in disease incidence by over 60% compared to untreated controls .

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 1,2,4-triazole derivatives, their substituents, and reported biological activities:

Compound Triazole Substituents Key Structural Features Reported Activities Reference
N-{[4-(3-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide (Target) 4-(3-ClPh), 5-(SCH3) 3-Methoxybenzamide via methylene bridge Not explicitly stated in evidence; inferred potential for kinase or protease modulation
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-(4-ClPh), 5-(4-MeOPh) Sulfanyl acetamide chain at position 3 Antifungal activity (specific pathogens not detailed)
N-(trans-3-(4-(3-Chlorophenyl)-5-(5-ethoxypyridin-2-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)picolinamide (Compound 12) 4-(3-ClPh), 5-(5-EtO-Pyridin-2-yl) Cyclobutyl-picolinamide group Tankyrase inhibition (preclinical relevance in oncology)
4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00/TT001/TT002) 4-CH3, 5-(isoxazole-3-ClPh) Ethoxy-isoxazole linkage; pyridine at position 3 Stress-related disorders (e.g., anxiety, gastroesophageal reflux) in veterinary models
N-(3-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-MePh), 5-(4-Pyridinyl) Sulfanyl acetamide with 3-chlorophenyl No explicit activity reported; structural analog for GPCR modulation
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-TrimethoxyPh), 3-(4-MeBn-SCH2) Schiff base and sulfanyl-benzyl groups Polymetallic complexation; potential antimicrobial activity
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-CH3, 5-(pyrazin-2-yl) tert-Butyl acetamide group No explicit activity reported; pyrazine may enhance solubility

Key Observations:

Substituent Effects on Activity :

  • The 3-chlorophenyl group (present in the target compound and Compounds 12, TT00/TT001/TT002) is associated with kinase inhibition (e.g., tankyrase) and stress modulation .
  • Methylsulfanyl (target) vs. sulfanyl acetamide (Compounds 3, 9, 14): Sulfur-containing groups improve membrane permeability but may alter target specificity. For example, sulfanyl acetamide derivatives often exhibit antifungal activity , whereas methylsulfanyl groups could favor interactions with hydrophobic enzyme pockets.
  • Pyridine/picolinamide substituents (Compounds 6, 9) enhance binding to aromatic residues in kinases or GPCRs .

Biological Activity Trends :

  • Antifungal activity is prevalent in sulfanyl acetamide derivatives (e.g., Compound 3) , while pyridine-linked triazoles (e.g., TT00 series) show niche applications in stress-related disorders .
  • Tankyrase inhibitors (e.g., Compound 12) feature ethoxypyridyl groups, suggesting that electron-rich aromatic systems are critical for enzyme interaction .

Synthetic Accessibility :

  • Many analogs (e.g., Compounds 6, 12) are synthesized via cyclization or nucleophilic substitution reactions under mild conditions . The target compound’s benzamide group may require coupling reagents (e.g., EDC/HOBt) for amide bond formation.

Biological Activity

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H16ClN5O2SC_{17}H_{16}ClN_{5}O_{2}S and a molecular weight of approximately 387.85 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with specific biological targets, including enzymes and receptors involved in various diseases.

Antiviral Activity

Recent studies indicate that derivatives of benzamide compounds exhibit antiviral properties. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a related compound) has shown promise as an anti-HBV agent, indicating that similar structural motifs may confer antiviral activity against other viruses as well .

Anticancer Potential

Research has highlighted the cytotoxic effects of triazole derivatives on cancer cells. A study focused on a related triazole compound showed selective cytotoxicity against melanoma cells (VMM917), with a significant reduction in cell viability compared to normal cells. The mechanism involved cell cycle arrest at the S phase and decreased melanin production in melanoma cells . This suggests that this compound may also exhibit similar anticancer properties.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
  • Interaction with DNA/RNA : Some studies suggest that triazole derivatives can interact with nucleic acids, potentially disrupting replication processes in viruses and cancer cells.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Antiviral activityDemonstrated effectiveness against HBV in vitro .
Study 2Anticancer effectsShowed selective cytotoxicity against melanoma cells; induced S phase arrest .
Study 3Enzyme inhibitionIdentified potential inhibition of key enzymes involved in cancer progression .

Q & A

Q. What are the established synthetic routes for N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide?

The synthesis typically involves multi-step organic reactions:

  • Triazole Ring Formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions to form the 1,2,4-triazole core .
  • Substitution Reactions : Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution, followed by methylsulfanyl incorporation using methylthiolate .
  • Methoxybenzamide Coupling : Amide bond formation between the triazole intermediate and 3-methoxybenzoyl chloride under Schotten-Baumann conditions . Purification often employs column chromatography or recrystallization for high-purity yields.

Q. How is the compound structurally characterized in academic research?

Key methods include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and integration ratios .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding in the triazole ring) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

The triazole and methoxybenzamide moieties suggest potential enzyme inhibition (e.g., kinases or cytochrome P450). In vitro assays often measure:

  • IC50_{50} Values : For enzyme inhibition using fluorogenic substrates .
  • Cytotoxicity : Via MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lowering reaction temperatures during cyclization reduces side products (e.g., over-oxidation of methylsulfanyl groups) .
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Substituent Effects : Minor structural variations (e.g., para vs. meta substitution on the phenyl ring) alter target binding .
  • Assay Variability : Standardization of protocols (e.g., ATP concentration in kinase assays) reduces false positives .
  • Meta-Analysis : Cross-referencing multiple studies (e.g., PubChem bioactivity data vs. independent publications) clarifies trends .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., human topoisomerase II) .
  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity .
  • DFT Calculations : Predicts regioselectivity in chemical reactions (e.g., electrophilic attack on the triazole ring) .

Q. What strategies enhance the compound’s stability under experimental conditions?

  • pH Buffering : Maintaining neutral pH prevents hydrolysis of the methoxybenzamide group .
  • Light Sensitivity : Storage in amber vials avoids photodegradation of the methylsulfanyl moiety .
  • Lyophilization : Freeze-drying improves long-term stability for in vivo studies .

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